![molecular formula C16H19N3O2S B6117517 2-(cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B6117517.png)
2-(cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide
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Overview
Description
2-(Cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropylamino group, a methoxyphenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions, where a cyclopropylamine reacts with an appropriate electrophilic intermediate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is often introduced through a coupling reaction, such as a Suzuki or Heck reaction, involving a methoxyphenylboronic acid or a methoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups or other reducible functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated reagents, organometallic reagents, or strong nucleophiles/electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of thiazole derivatives, including 2-(cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide, often involves the use of coupling methodologies such as N,N'-diisopropylcarbodiimide (DIC) and OxymaPure. This approach allows for high yields and purity of the synthesized compounds. The structural characterization typically employs techniques like NMR spectroscopy and mass spectrometry to confirm the identity and purity of the compounds synthesized .
Anticancer Activity
Thiazole derivatives have been explored for their anticancer properties. A related compound demonstrated inhibition of angiogenesis, an essential process in tumor growth and metastasis. The compound showed comparable effects to established angiogenesis inhibitors in various in vitro models . Although direct studies on the specific compound this compound are lacking, the promising results from similar compounds indicate its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The effectiveness of thiazole derivatives is often linked to their structural features. The presence of specific substituents on the thiazole ring can significantly influence biological activity. For instance, modifications in the aromatic substituents have been shown to enhance antibacterial and anticancer activities . Understanding these relationships can guide future modifications of this compound to improve its pharmacological properties.
Potential Therapeutic Applications
Given its structural characteristics and preliminary findings from related compounds, this compound may have several therapeutic applications:
- Antimicrobial Agent : Potential use against bacterial infections.
- Anticancer Drug : Possible role in inhibiting tumor growth through angiogenesis pathways.
- Neurological Disorders : Thiazole derivatives have also been investigated for neuroprotective effects; thus, further exploration could reveal benefits in treating neurological conditions.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research provides insights into its potential:
Mechanism of Action
The mechanism of action of 2-(cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide: shares structural similarities with other thiazole-based compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, for example, can influence its electronic properties and interactions with biological targets, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and unique characteristics
Biological Activity
The compound 2-(cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings concerning this compound.
Synthesis
The synthesis of the compound involves several steps, including the reaction of cyclopropylamine with various reagents to form the thiazole structure. The process typically includes the use of solvents such as 1,2-dichlorobenzene and reagents like 2,4-dichloro-5-fluorobenzoyl chloride under controlled temperature conditions. The final product is obtained after purification processes including filtration and drying .
Antiviral Activity
Recent studies have highlighted the antiviral potential of thiazole derivatives. For instance, compounds similar to the target compound have shown significant inhibition of viral replication in vitro. Notably, some thiazolidinone derivatives demonstrated over 95% inhibition of NS5B RNA polymerase activity, which is crucial for Hepatitis C virus (HCV) replication . The target compound's structural features suggest it may exhibit similar antiviral properties.
Cytotoxicity and Selectivity
The cytotoxic effects of thiazole compounds are critical for evaluating their therapeutic potential. In cell line studies, compounds related to this compound have shown varying degrees of cytotoxicity. For example, certain derivatives displayed low toxicity at concentrations effective against viral targets, indicating a potentially favorable therapeutic index .
The mechanism by which thiazole derivatives exert their biological effects often involves interaction with specific cellular targets. For instance, some studies suggest that these compounds may act as inhibitors of key enzymes involved in viral replication or cellular signaling pathways associated with inflammation and cancer .
Case Studies
- HCV Inhibition : A study evaluated a series of thiazole compounds for their ability to inhibit HCV replication. The most effective compounds had IC50 values in the low micromolar range, indicating strong antiviral activity while maintaining low cytotoxicity in human cell lines .
- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory properties of thiazole derivatives. The results indicated that certain compounds could significantly reduce pro-inflammatory cytokine production in vitro, suggesting a potential role in treating inflammatory diseases .
Data Tables
Compound Name | IC50 (µM) | Cytotoxicity (CC50 µM) | Target |
---|---|---|---|
Compound A | 32.2 | >100 | HCV NS5B |
Compound B | 31.9 | >80 | HCV NS5B |
Target Compound | TBD | TBD | TBD |
Properties
IUPAC Name |
2-(cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-21-13-6-2-11(3-7-13)8-9-17-15(20)14-10-22-16(19-14)18-12-4-5-12/h2-3,6-7,10,12H,4-5,8-9H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFWIASAHDEHIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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